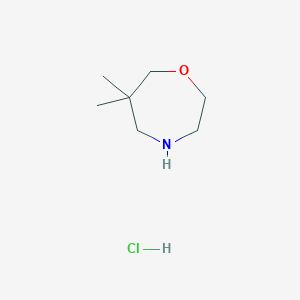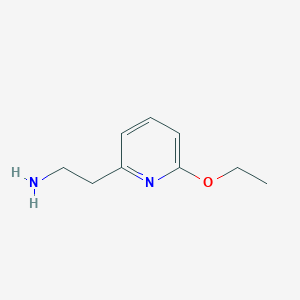
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. In agriculture, it inhibits the growth of fungi and bacteria by disrupting their cell membranes. In materials science, it acts as a building block for the synthesis of novel materials with desirable properties.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine has been shown to have several biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of fungi and bacteria, leading to increased crop yields. In materials science, it has been used as a building block for the synthesis of materials with desirable properties such as high thermal stability and electrical conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine in lab experiments is its versatility. It can be used in a wide range of applications, from medicine to materials science. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with limited resources. However, one limitation is its potential toxicity, which requires careful handling in lab experiments. Additionally, its complex structure may make it challenging to modify for specific applications.
Zukünftige Richtungen
There are several future directions for research on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine. In medicine, further studies are needed to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, research could focus on developing more effective and environmentally friendly pesticides based on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine. In materials science, future directions could include the development of new materials with enhanced properties based on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine as a building block. Overall, the potential applications of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine make it an exciting area for future research.
Conclusion:
In conclusion, 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine is a versatile chemical compound with potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, its potential applications make it an exciting area for future research. Further studies are needed to fully understand its mechanism of action and to develop more effective and environmentally friendly applications.
Synthesemethoden
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4-methylpyrimidine with 3,6-dihydro-2H-pyridine in the presence of a suitable catalyst. The reaction is carried out in a solvent system such as ethanol, and the product is purified by recrystallization or chromatography. Other methods include the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine with guanidine or the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine with urea and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, it has been used as a building block for the synthesis of novel materials with desirable properties.
Eigenschaften
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-11-6-5-10(12-9)13-7-3-2-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYQXJZNRPLAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)




![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)
![Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613986.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)